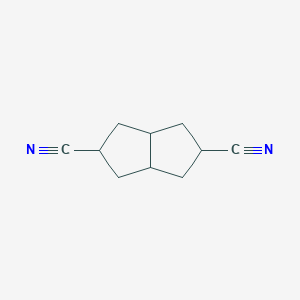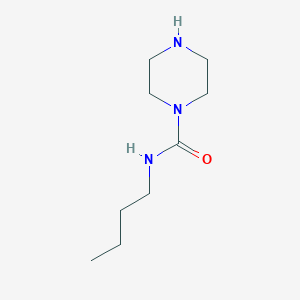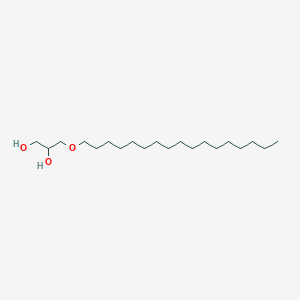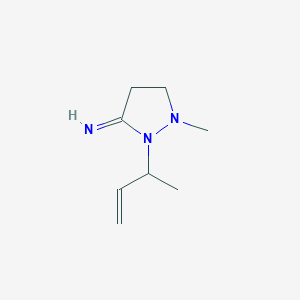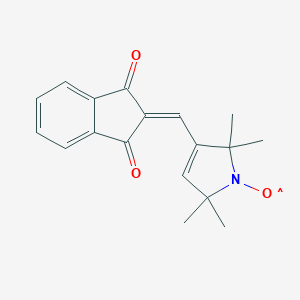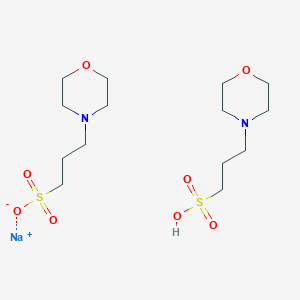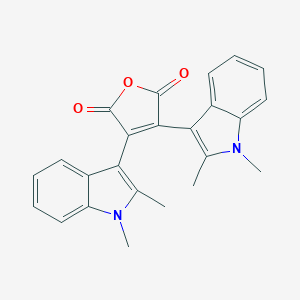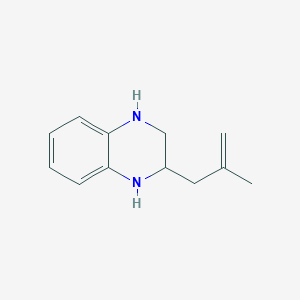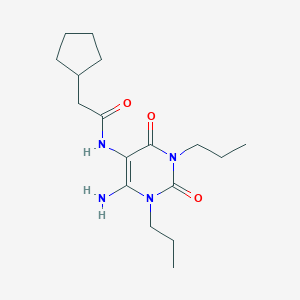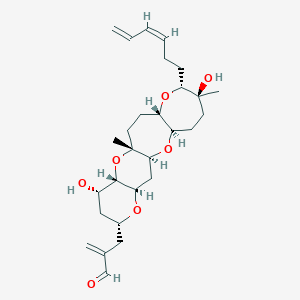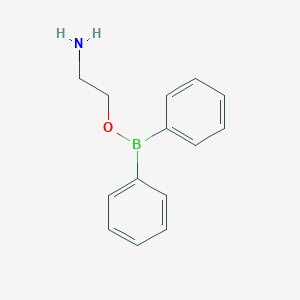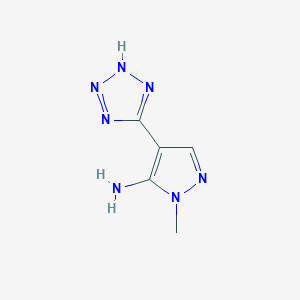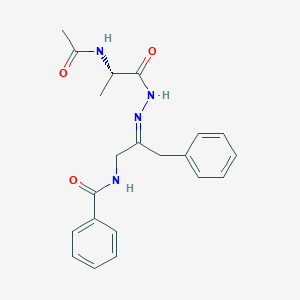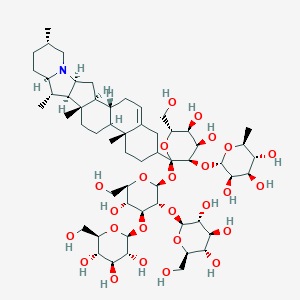
Neohyacinthoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohyacinthoside is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It belongs to the group of natural products known as iridoids, which are widely distributed in various plant species. Neohyacinthoside has been isolated from several plants, including Hyacinthus orientalis, and has been found to possess numerous biological activities.
Mecanismo De Acción
The mechanism of action of neohyacinthoside is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Neohyacinthoside has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Neohyacinthoside has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Neohyacinthoside has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of neohyacinthoside is its low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, its low abundance in natural sources makes it difficult to obtain large quantities for extensive studies. Additionally, the cost of synthesis can be high, which may limit its use in large-scale experiments.
Direcciones Futuras
The potential therapeutic applications of neohyacinthoside are vast, and further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure. Some future directions for research include:
1. Investigating the effect of neohyacinthoside on the immune system.
2. Studying the potential of neohyacinthoside as a treatment for neurodegenerative diseases.
3. Investigating the effect of neohyacinthoside on the gut microbiome.
4. Developing new methods for the synthesis of neohyacinthoside to improve its yield and purity.
5. Conducting clinical trials to evaluate the safety and efficacy of neohyacinthoside in humans.
In conclusion, neohyacinthoside is a promising natural product with numerous potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new drugs to treat various diseases. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Métodos De Síntesis
Neohyacinthoside can be synthesized through the hydrolysis of its precursor, hyacinthoside, which is obtained from the bulbs of Hyacinthus orientalis. The hydrolysis reaction can be catalyzed by either acid or enzymatic methods. The acid-catalyzed hydrolysis involves the use of concentrated hydrochloric acid, while the enzymatic method uses enzymes such as β-glucosidase or α-L-rhamnosidase. The enzymatic method is preferred as it is more selective and yields higher purity of neohyacinthoside.
Aplicaciones Científicas De Investigación
Neohyacinthoside has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have an inhibitory effect on the growth of cancer cells. These properties make neohyacinthoside a promising candidate for the development of new drugs to treat various diseases.
Propiedades
Número CAS |
115491-59-3 |
|---|---|
Nombre del producto |
Neohyacinthoside |
Fórmula molecular |
C57H93NO25 |
Peso molecular |
1192.3 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1S,2S,10R,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H93NO25/c1-21-6-9-29-22(2)35-30(58(29)16-21)15-28-26-8-7-24-14-25(10-12-55(24,4)27(26)11-13-56(28,35)5)57(50(44(71)39(66)34(20-62)82-57)81-51-45(72)41(68)36(63)23(3)75-51)83-54-49(80-53-47(74)43(70)38(65)32(18-60)77-53)48(40(67)33(19-61)78-54)79-52-46(73)42(69)37(64)31(17-59)76-52/h7,21-23,25-54,59-74H,6,8-20H2,1-5H3/t21-,22+,23-,25?,26+,27?,28-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |
Clave InChI |
SMPUPAPVQOZDSZ-ZREDAJMWSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CCC(C6)[C@]7([C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
SMILES canónico |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
Sinónimos |
neohyacinthoside solanidine-3-O-rhamnopyranosyl-(1-2)-(beta-glucopyranosyl-(1-6)-beta-glucopyranosyl-(1-3)-beta-glucopyranosyl-(1-4))-beta-glucopyraneside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




